molecular formula C10H11NO3 B8278008 4-(2-Methyl-[1,3]dioxolan-2-yl)-pyridine-2-carbaldehyde

4-(2-Methyl-[1,3]dioxolan-2-yl)-pyridine-2-carbaldehyde

Cat. No. B8278008
M. Wt: 193.20 g/mol
InChI Key: CGGZAIWERVBTBQ-UHFFFAOYSA-N
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Patent
US08536209B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of 2-bromo-4-(2-methyl-[1,3]dioxolan-2-yl)-pyridine (1950 mg, 7.99 mmol) in dry Et2O (40 mL) was added n-BuLi (3.60 mL of a 2.5M solution in hexanes, 8.79 mmol) at −78° C. The reaction mixture was then stirred for 30 min at −78° C. before DMF (0.75 mL, 9.69 mmol) was added dropwise. The reaction mixture was allowed to warm up to rt and stirred at this temperature for 10 min. Sat. aq. NH4Cl (30 mL) was added, the layers separated and the aq. layer extracted with Et2O (3×30 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (10:1 to 2:1 hept-EA) gave the title compound as a pale yellow oil. TLC:rf (1:1 hept-EA)=0.40.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-4-(2-methyl-[1,3]dioxolan-2-yl)-pyridine
Quantity
1950 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.Br[C:4]1[CH:9]=[C:8]([C:10]2([CH3:15])[O:14][CH2:13][CH2:12][O:11]2)[CH:7]=[CH:6][N:5]=1.[Li]CCCC.CN([CH:24]=[O:25])C.[NH4+].[Cl-]>CCOCC>[CH3:15][C:10]1([C:8]2[CH:7]=[CH:6][N:5]=[C:4]([CH:24]=[O:25])[CH:9]=2)[O:14][CH2:13][CH2:12][O:11]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
2-bromo-4-(2-methyl-[1,3]dioxolan-2-yl)-pyridine
Quantity
1950 mg
Type
reactant
Smiles
BrC1=NC=CC(=C1)C1(OCCO1)C
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted with Et2O (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (10:1 to 2:1 hept-EA)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(OCCO1)C1=CC(=NC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.